1-(ethanesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(ethanesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is an organic compound with a complex structure that includes both sulfonyl and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethanesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method includes the reaction of an appropriate imidazole derivative with ethylsulfonyl chloride and 3-methylphenylmethylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(ethanesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while reduction of the sulfonyl group yields sulfides.
Scientific Research Applications
1-(ethanesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethylsulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
- 1-Methylsulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Uniqueness
1-(ethanesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-ethylsulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-3-19(16,17)15-8-7-14-13(15)18-10-12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQVXORSZLRVJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC=CC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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